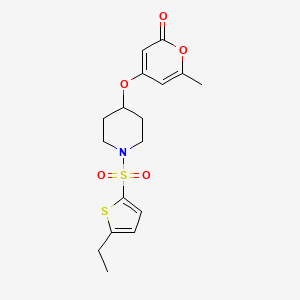
4-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and pyranone rings are aromatic, which could contribute to the stability of the molecule. The piperidine ring is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the sulfonyl group could be involved in substitution or elimination reactions. The ether linkage could potentially be cleaved under acidic conditions. The pyranone ring could undergo addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of multiple polar groups (such as the sulfonyl group and the carbonyl group in the pyranone ring) could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry and Pharmacology
N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines : A study explored the N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to treat complex diseases with a polypharmacological approach. The study identified compounds with potent and selective 5-HT7 receptor antagonist properties, demonstrating antidepressant-like and pro-cognitive properties in vivo, suggesting therapeutic potential for CNS disorders (Canale et al., 2016).
Antibacterial and Antimicrobial Applications
Synthesis and Antimicrobial Activity : A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Certain compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential for further research into their use as antibacterial agents (Mallesha & Mohana, 2014).
Materials Science and Polymer Research
PEDOTPSS in Energy Conversion and Storage Devices
: The review article on poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) highlights its successful application in various energy conversion and storage devices due to its unique properties such as good film-forming ability, optical transparency, electrical conductivity, and stability. It discusses PEDOT:PSS applications in solar cells, supercapacitors, fuel cells, and more, underlining the material's significance in enhancing device performance (Sun et al., 2015).
Orientations Futures
Given the interesting structure of this compound and the known biological activity of many piperidine derivatives, it could be worthwhile to investigate the potential applications of this compound in more detail . This could include testing its biological activity, studying its chemical reactivity, and optimizing its synthesis.
Propriétés
IUPAC Name |
4-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c1-3-15-4-5-17(24-15)25(20,21)18-8-6-13(7-9-18)23-14-10-12(2)22-16(19)11-14/h4-5,10-11,13H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZNMVIUAZTTSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl {[6-amino-3,5-dicyano-4-(4-ethoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2535894.png)
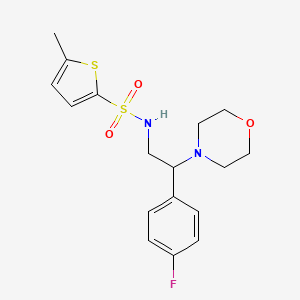

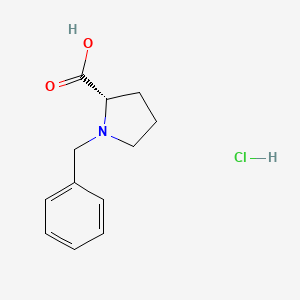

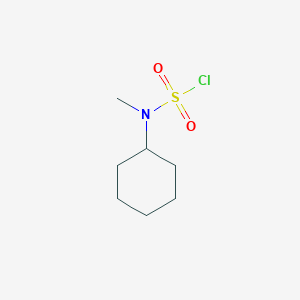
![methyl 4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-6-yl ether](/img/structure/B2535905.png)
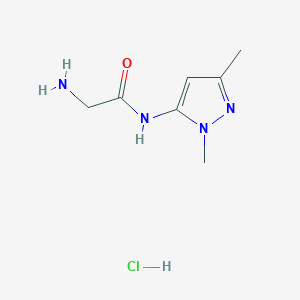

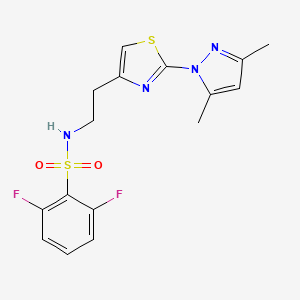
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2535913.png)
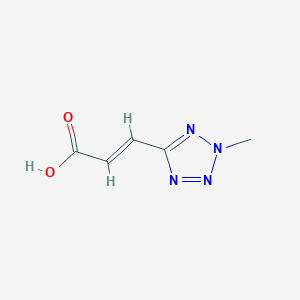
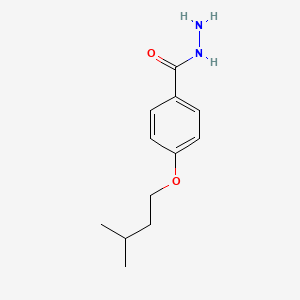
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)